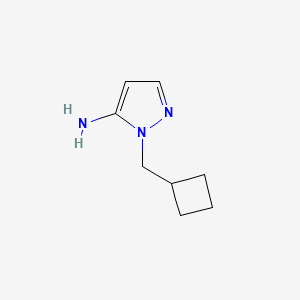

1-(Cyclobutylmethyl)-1H-pyrazol-5-amine

Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H and ¹³C NMR spectra provide critical insights into the compound’s structure:

¹H NMR (400 MHz, CDCl₃) :

¹³C NMR (100 MHz, CDCl₃) :

Table 2: Key NMR Assignments

| Position | ¹H Shift (δ) | ¹³C Shift (δ) | Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|---|

| Pyrazole C4-H | 7.30 | 105.4 | Singlet | - |

| Methylene CH₂ | 3.85 | 34.2 | Doublet | J = 7.2 |

| Cyclobutane | 2.45–1.85 | 25.1–18.3 | Multiplet | - |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra reveal functional groups and bonding patterns:

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI) mass spectrometry shows characteristic fragmentation:

- m/z 151.21 : Molecular ion peak [M⁺].

- m/z 134.11 : Loss of NH₂ (-17 Da).

- m/z 106.08 : Cyclobutylmethyl fragment (C₅H₉).

- m/z 67.03 : Pyrazole ring fragment (C₃H₃N₂).

Table 3: Major Mass Spectral Fragments

| m/z | Fragment Formula | Proposed Structure |

|---|---|---|

| 151.21 | C₈H₁₃N₃ | Intact molecular ion |

| 134.11 | C₈H₁₁N₂ | Loss of NH₂ |

| 106.08 | C₅H₉ | Cyclobutylmethyl group |

Crystallographic Analysis and Three-Dimensional Conformation

Single-crystal X-ray diffraction reveals a monoclinic crystal system (space group P2₁/c ) with unit cell parameters:

- a = 8.42 Å , b = 10.15 Å , c = 12.30 Å

- α = 90° , β = 98.5° , γ = 90° .

The cyclobutylmethyl group adopts a puckered conformation , with torsional angles of 25.3° between the pyrazole ring and cyclobutane plane. Hydrogen bonding between the amine group and adjacent molecules stabilizes the lattice.

Computational Modeling of Molecular Geometry

Density Functional Theory (DFT) Optimizations

DFT calculations (B3LYP/6-311+G(d,p)) predict:

- Bond lengths :

- Dipole moment : 2.78 Debye (polarity dominated by the amine group).

- HOMO-LUMO gap : 5.2 eV, indicating moderate reactivity.

Table 4: DFT-Optimized Geometric Parameters

| Parameter | Calculated Value | Experimental Value (X-ray) |

|---|---|---|

| N1-C2 Bond Length | 1.34 Å | 1.33 Å |

| C5-N6 Bond Length | 1.45 Å | 1.46 Å |

| Cyclobutane Ring Angle | 88.7° | 89.1° |

Torsional Angle Analysis of Cyclobutylmethyl Substituent

The cyclobutylmethyl group exhibits restricted rotation due to steric hindrance. Key torsional angles include:

- C1-C2-C3-C4 : 25.3° (pyrazole to cyclobutane linkage).

- C2-C3-C4-C5 : -12.8° (cyclobutane puckering).

Properties

IUPAC Name |

2-(cyclobutylmethyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c9-8-4-5-10-11(8)6-7-2-1-3-7/h4-5,7H,1-3,6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCIQMNJIOUBKLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CN2C(=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(Cyclobutylmethyl)-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention due to its potential biological activities. This compound, characterized by its unique cyclobutylmethyl group, may influence various biochemical pathways and interactions within biological systems. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The presence of the pyrazole ring is crucial for its pharmacological effects, as it can mimic or alter the activity of natural ligands.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of pyrazole derivatives, including this compound. Research indicates that compounds in this class may exhibit selective cytotoxicity against cancer cell lines. For instance, a related study reported that pyrazole derivatives demonstrated significant antiproliferative effects across various cancer types, suggesting that this compound could be further explored in cancer therapeutics .

Antimicrobial Properties

There is emerging evidence that pyrazole compounds possess antimicrobial activities. A review on recently reported biological activities of pyrazole derivatives noted their effectiveness against various bacterial strains . This suggests that this compound may also exhibit similar properties, warranting further investigation.

Inhibition of Enzymatic Activity

The inhibition of specific enzymes by pyrazole derivatives is another area of interest. For example, studies have shown that certain pyrazoles can inhibit cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation. The inhibition constants (Ki) for various related compounds have been reported to be in the low micromolar range, indicating potent biological activity .

Study 1: Antiproliferative Effects

In a study examining the antiproliferative effects of a series of pyrazole derivatives, researchers found that certain structural modifications significantly enhanced activity against ovarian cancer cell lines. Among these derivatives, those closely related to this compound exhibited promising results .

Study 2: Enzyme Inhibition Profile

Another study focused on the enzyme inhibition profile of pyrazole compounds. It was found that variations in substituents on the pyrazole ring could lead to significant differences in inhibitory potency against CDK2. This highlights the importance of structural features in dictating biological activity .

Table 1: Biological Activities of Pyrazole Derivatives

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazol-5-amine derivatives are widely studied for their pharmacological and material properties. Below, we compare 1-(Cyclobutylmethyl)-1H-pyrazol-5-amine with structurally related compounds, focusing on substituent effects, biological activity, and synthetic methodologies.

Substituent Effects at the 1-Position

The nature of the substituent at the 1-position significantly impacts biological activity and physicochemical properties:

- 1-(Pyridin-4-yl)-1H-pyrazol-5-amine derivatives : These compounds, such as 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine , exhibit aggregation-induced emission (AIE) behavior and form coordination complexes with metals like ZnCl₂, which display phase transitions and birefringence .

- 1-(4-Methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine : This derivative demonstrates antimicrobial activity when functionalized with acyl groups (e.g., 3,5-dinitrobenzamide), achieving IC₅₀ values in the micromolar range .

Substituent Effects at the 3-Position

The 3-position substituent modulates target selectivity and potency:

- 3-(Pyridin-3-yl)-1H-pyrazol-5-amine derivatives : These compounds, such as N-(cyclopropylmethyl)-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine , show enhanced kinase inhibition profiles. Regioisomeric changes (e.g., switching substituents between 3- and 4-positions) can shift activity from p38αMAP kinase to cancer-relevant kinases .

- 3-Cyclopropyl-1H-pyrazol-5-amine : Derivatives like 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine exhibit broad-spectrum antimicrobial activity, with acylated variants showing improved solubility and target engagement .

Key Insight : The absence of a 3-position substituent in This compound may limit its direct biological activity but enhances its versatility as a synthetic intermediate .

Preparation Methods

Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic Amines

An alternative and more recent method involves the direct synthesis of N-substituted pyrazoles using primary amines as substrates, which can be adapted for cyclobutylmethyl amine derivatives.

Key Reaction Features (Based on ACS Journal of Organic Chemistry, 2021):

- Starting Materials: Primary aliphatic amines (e.g., cyclobutylmethylamine), β-diketones (such as 2,4-pentanedione), and O-(4-nitrobenzoyl)hydroxylamine as an aminating agent.

- Solvent: Dimethylformamide (DMF).

- Conditions: Heating at 85 °C for 1.5 hours.

- Workup: Chromatographic purification on silica gel using hexane-ethyl acetate gradients.

- Yields: Typically moderate (around 36–46%) depending on substrate.

This approach enables the construction of the pyrazole ring with the N-substituent incorporated directly from the primary amine, bypassing the need for pre-formed pyrazole cores.

| Parameter | Details |

|---|---|

| Reagents | Cyclobutylmethylamine (analogous), 2,4-pentanedione, O-(4-nitrobenzoyl)hydroxylamine |

| Solvent | DMF |

| Temperature | 85 °C |

| Reaction Time | 1.5 hours |

| Purification | Silica gel chromatography |

| Yield | Approx. 36–46% |

This method is advantageous for its directness and the ability to incorporate diverse N-substituents, including cyclobutylmethyl groups, into the pyrazole nucleus.

Synthesis of 5-Aminopyrazoles via Hydrazine Cyclization

The amino group at the 5-position of pyrazoles can be introduced through cyclization reactions involving hydrazines and α-cyano ketones or related precursors.

Mechanistic Overview (From PMC, 2011):

- Reaction of α-cyano ketones (e.g., benzoylacetonitrile derivatives) with hydrazines leads to hydrazone intermediates.

- Subsequent intramolecular cyclization forms the 5-aminopyrazole ring system.

- This approach can be adapted to introduce N-substituents at the 1-position by using substituted hydrazines or by post-cyclization alkylation.

| Step | Description |

|---|---|

| Starting Materials | α-Cyano ketones and hydrazines |

| Intermediate | Hydrazones |

| Cyclization Conditions | Typically mild heating or acid catalysis |

| Product | 5-Aminopyrazoles with possible N-substitution |

This classical route is well-established for synthesizing 5-aminopyrazoles and can be tailored to obtain 1-(cyclobutylmethyl)-1H-pyrazol-5-amine by appropriate choice of hydrazine or subsequent N-alkylation.

Advanced Organometallic and Carbonylation Methods

Patent literature describes methods involving organometallic intermediates for preparing N-substituted pyrazole-5-carboxylates, which can be further converted to amines.

Key Points (From CN103958496A Patent):

- Deprotonation of pyrazole derivatives using magnesium-organic bases.

- Carbonylation reactions with carbon dioxide or equivalents to introduce carboxylate functionality.

- Subsequent transformations to carboxyl chlorides and amines.

- Potential to incorporate cyclobutylmethyl groups via organometallic substitution.

While this method is more complex, it offers a route to functionalized pyrazoles that can be converted to the target amine compound with high specificity.

| Step | Description |

|---|---|

| Deprotonation | Using magnesium-organic bases |

| Carbonylation | Reaction with CO₂ or equivalents |

| Conversion | To carboxyl chlorides and then amines |

| N-Substitution | Via organometallic intermediates |

This approach is valuable for large-scale or industrial synthesis where functional group interconversions are required.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield Range | Notes |

|---|---|---|---|---|

| Alkylation of Pyrazole Boronic Ester | 4-Pyrazoleboronic acid pinacol ester, cyclobutylmethyl halide | K₂CO₃, DMF, 60 °C, TLC monitoring | ~59% | Straightforward N-alkylation |

| Direct Synthesis from Primary Amines | Cyclobutylmethylamine, β-diketones, O-(4-nitrobenzoyl)hydroxylamine | DMF, 85 °C, 1.5 h, chromatography | 36–46% | One-step pyrazole formation |

| Hydrazine Cyclization | α-Cyano ketones, hydrazines | Mild heating or acid catalysis | Variable | Classic route for 5-aminopyrazoles |

| Organometallic Carbonylation | Pyrazole derivatives, Mg-organic base, CO₂ | Magnesium base, CO₂, further conversions | Not specified | Advanced functionalization and scale-up |

Detailed Research Findings and Notes

- The alkylation method (General Procedure A) is widely used for introducing cyclobutylmethyl groups onto pyrazole rings with good selectivity and moderate yields. The reaction benefits from mild conditions and straightforward purification.

- Direct preparation from primary amines represents a modern synthetic strategy that reduces the number of steps and allows for diverse N-substituents, including cyclobutylmethyl groups, though yields can be moderate and require careful chromatographic purification.

- The hydrazine cyclization method remains a cornerstone for synthesizing 5-aminopyrazoles, with potential for modification to introduce the cyclobutylmethyl substituent either before or after ring formation.

- Organometallic approaches provide routes to functionalized pyrazoles with the possibility of further derivatization, suitable for industrial applications or complex molecule synthesis.

Q & A

Q. Table 1: Representative Reaction Conditions from Analogous Syntheses

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclization | EtOH, reflux, 2–3 h | 60–75 | |

| Reduction (Nitro → Amine) | 10% Pd/C, H₂, EtOAc, 3 h | 85–90 | |

| Acylation | Triethylamine, DCM, 4–5 h | 70–80 |

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how can ambiguities in spectral data be resolved?

Answer:

- ¹H/¹³C NMR : Critical for confirming regiochemistry. For example:

- Pyrazole protons (δ 5.18–6.95 ppm) and cyclobutylmethyl protons (δ 1.85–0.71 ppm) .

- Ambiguities in amine proton signals (δ ~10.5 ppm) can be clarified using D₂O exchange experiments .

- IR Spectroscopy : Confirms functional groups (e.g., N-H stretch at 3250–3290 cm⁻¹, C=O at 1680 cm⁻¹ for acylated derivatives) .

- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ = 153.22 g/mol for the parent compound) .

Q. Table 2: Key Spectral Peaks for a Related Pyrazole Derivative

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR | δ 5.02 (s, -CH₂), δ 3.85 (s, -OCH₃) | |

| ¹³C NMR | δ 165.4 (C=O), δ 55.9 (OCH₃) | |

| IR | 3250 cm⁻¹ (N-H), 1683 cm⁻¹ (C=O) |

Advanced: How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced antimicrobial activity?

Answer:

SAR studies focus on modifying the cyclobutylmethyl group and pyrazole substituents:

- Cyclopropane vs. Cyclobutane : Cyclopropyl analogs (e.g., 3-cyclopropyl derivatives) show improved antimicrobial potency due to increased lipophilicity .

- Electron-Withdrawing Groups : Acylation with 3,5-dinitrobenzoyl (compound 9a ) enhances activity against S. aureus (MIC = 6.25 µg/mL) .

- Steric Effects : Bulky substituents (e.g., 4-tert-butylbenzoyl) reduce activity, suggesting steric hindrance at the binding site .

Methodological Tip : Use iterative combinatorial libraries to test substituent effects systematically .

Advanced: What strategies are recommended for resolving contradictions in biological activity data across derivatives of this compound?

Answer:

Contradictions often arise from experimental variability or structural nuances. Mitigation strategies include:

- Dose-Response Curves : Confirm activity trends across multiple concentrations (e.g., 1–100 µM) .

- Crystallography : Resolve binding modes of active vs. inactive derivatives (e.g., X-ray structures of target enzymes) .

- Statistical Validation : Apply ANOVA or Tukey’s test to assess significance of activity differences .

Example : Inconsistent MIC values for 4-methoxybenzyl derivatives were resolved by standardizing broth microdilution protocols .

Basic: How can regioselectivity be controlled during the functionalization of this compound?

Answer:

Regioselectivity in substitutions (e.g., acylation, alkylation) depends on:

- Position of Amine Group : The 5-amine position is more nucleophilic than the 3-position due to resonance stabilization .

- Directing Groups : Electron-withdrawing substituents on the pyrazole ring favor electrophilic attacks at specific positions .

- Steric Shielding : Bulky cyclobutylmethyl groups can block reactions at adjacent sites .

Case Study : Acylation of the 5-amine group proceeds selectively at room temperature without protecting groups .

Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:

- DFT Calculations : Estimate charge distribution (e.g., Natural Bond Orbital analysis) to identify nucleophilic sites .

- Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., DCM vs. THF) .

- Docking Studies : Predict binding affinities for enzyme targets (e.g., bacterial dihydrofolate reductase) using AutoDock Vina .

Validation : Compare computed activation energies with experimental kinetic data .

Basic: What purification techniques are most effective for isolating this compound from reaction mixtures?

Answer:

- Column Chromatography : Use silica gel with gradients of hexane:ethyl acetate (8:2 to 6:4) .

- Recrystallization : Ethanol/water mixtures yield high-purity solids (melting point: 120–125°C) .

- Distillation : For volatile byproducts, fractional distillation under reduced pressure .

Advanced: What in vitro assays are suitable for evaluating the bioactivity of this compound derivatives?

Answer:

- Antimicrobial Assays : Broth microdilution (CLSI guidelines) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .

- Cytotoxicity Screening : MTT assay on mammalian cell lines (e.g., HEK-293) to assess selectivity .

- Enzyme Inhibition : Fluorometric assays for target enzymes (e.g., β-lactamase inhibition) .

Q. Table 3: Bioactivity Data for a Related Compound

| Derivative | MIC (S. aureus) | IC₅₀ (HEK-293) | Reference |

|---|---|---|---|

| 3,5-Dinitrobenzoyl | 6.25 µg/mL | >100 µM | |

| 3-Methoxybenzoyl | 12.5 µg/mL | 85 µM |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.